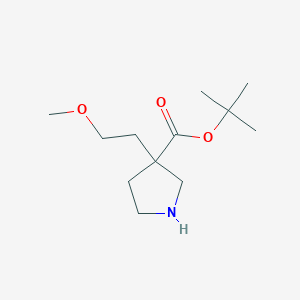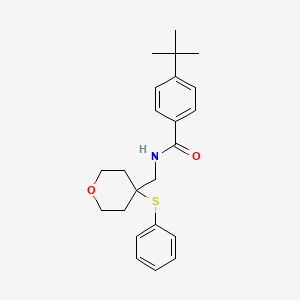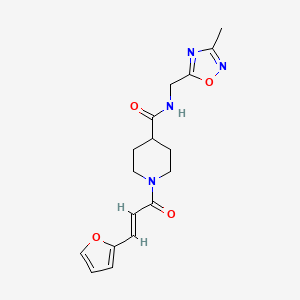
1-(Thiophen-2-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiophen-2-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea, also known as TPCUM, is a small molecule that has been studied for its potential therapeutic applications. TPCUM is a urea derivative that contains two thiophene rings, which are known to have various biological activities.
Aplicaciones Científicas De Investigación
Flexible Urea and Thiourea Derivatives as Acetylcholinesterase Inhibitors
Research on flexible urea and thiourea derivatives, such as 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, has demonstrated potential for antiacetylcholinesterase activity. These compounds are designed to optimize conformational flexibility and spacer length, showing that an aromatic residue is not a prerequisite for activity. Such findings suggest applications in developing treatments for conditions like Alzheimer's disease where acetylcholinesterase inhibition is beneficial (Vidaluc et al., 1995).
Urea and Thiourea Derivatives in Stereochemical and Structural Studies
The synthesis and structural analysis of urea and thiourea derivatives from various aminomethyl cyclopentanols and cyclohexanols highlight the intricate stereochemistry and potential for forming unique heterocyclic structures. Such research aids in understanding the chemical behavior and potential applications of these compounds in material science and catalysis (Fülöp et al., 1985).
Anion Receptors and Organocatalysis Applications
Non-racemic atropisomeric (thio)ureas have been explored as neutral enantioselective anion receptors for amino-acid derivatives. The findings indicate modest enantioselectivities and suggest applications in bifunctional organocatalysis. The research sheds light on the structural requisites for achieving high binding affinities and the impact of thiourea versus urea groups on complexation behavior (Roussel et al., 2006).
Conformational Adjustments in Urea and Thiourea Assemblies
Studies on conformational adjustments in urea and thiourea-based assemblies, involving compounds like 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-thiourea, demonstrate the importance of intramolecular hydrogen bonding and the impact of structural variations on self-assembly properties. These insights are crucial for the design of molecular materials and sensors (Phukan et al., 2016).
Urea Derivatives as Cytokinins in Plant Biology
Some urea derivatives exhibit cytokinin-like activity, significantly influencing cell division and differentiation in plants. Compounds such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ) have been extensively used in plant morphogenesis studies. This application underscores the potential of urea derivatives in agriculture and plant biotechnology (Ricci & Bertoletti, 2009).
Propiedades
IUPAC Name |
1-thiophen-2-yl-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c18-14(17-13-4-3-8-20-13)16-11-15(6-1-2-7-15)12-5-9-19-10-12/h3-5,8-10H,1-2,6-7,11H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPZKRWPTJUBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=CC=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2569212.png)
![2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2569213.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acrylamide](/img/structure/B2569216.png)
![2-(6-isopropyl-5,7-dioxo-2-piperidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2569217.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2569219.png)
![tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate](/img/structure/B2569221.png)
![4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide](/img/structure/B2569222.png)


![N-(3-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2569226.png)
![6-(((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)